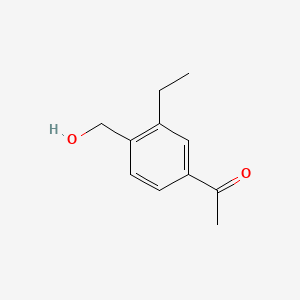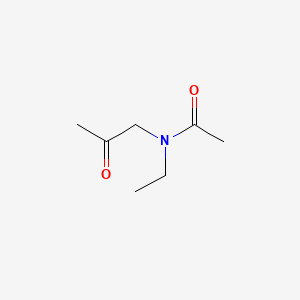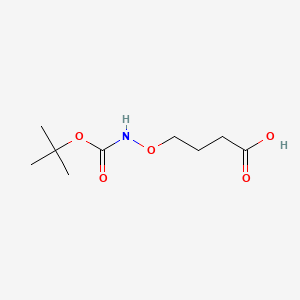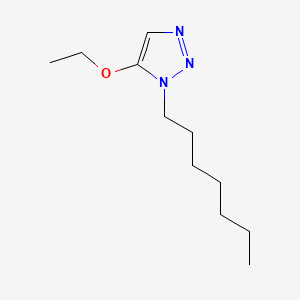
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone
Vue d'ensemble
Description
“1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da . It is also known by its IUPAC name, Ethanone, 1-[3-ethyl-4-(hydroxymethyl)phenyl]- .
Synthesis Analysis
The synthesis of “1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone” involves several steps. Starting with 2-ethylaniline, 1-iodo-4-bromo-2-ethylbenzene is synthesized through a “one-pot method” involving amino protection, bromination, deprotection, and iodination . This is followed by the synthesis of 4-bromo-2-ethylbenzyl alcohol through a Grignard exchange aldehyde group and reduction . Finally, “1-(3-ethyl-4-hydroxymethyl) acetophenone” is efficiently synthesized through nine steps involving hydroxyl protection, Grignard reaction, acetylation, and deprotection .Molecular Structure Analysis
The molecular structure of “1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone” is defined by its molecular formula, C11H14O2 . Unfortunately, the specific details about its 3D structure are not available in the search results.Physical And Chemical Properties Analysis
“1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone” is a solid substance . It has a molecular weight of 178.23 . It is stored at room temperature .Applications De Recherche Scientifique
It serves as a photoremovable protecting group for carboxylic acids, with potential applications in organic synthesis (Walters N. Atemnkeng et al., 2003).
Derivatives of this compound have been synthesized for antimicrobial activity studies, indicating its potential use in developing new antimicrobial agents (Hitesh Dave et al., 2013).
It has been involved in studies exploring anti-inflammatory properties, suggesting applications in pharmaceuticals for inflammation treatment (V. Singh et al., 2020).
This compound has been used in the study of lignin degradation mechanisms by laccase enzymes, relevant for understanding and enhancing biodegradation processes (S. Kawai et al., 1988).
Its derivatives have been synthesized using microwave energy, showing potential in accelerating chemical reactions and for antimicrobial applications (S. R. Katade et al., 2008).
It has been used in the synthesis of heterocyclic compounds with antimicrobial activity, indicating its role in medicinal chemistry (Atul K. Wanjari, 2020).
The compound has been studied for its antimicrobial properties through molecular docking and ADMET studies, highlighting its potential in drug discovery (Medicharla SRI SATYA et al., 2022).
Its isomeric structures have been analyzed through X-ray and DFT-calculated structures, contributing to the understanding of molecular conformations (Șahin et al., 2011).
Safety and Hazards
The safety information available indicates that “1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone” is associated with several hazard statements, including H302, H315, and H319 . Precautionary statements include P261, P305, P338, and P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Propriétés
IUPAC Name |
1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSVSMWAUFYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017138 | |
| Record name | 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | |
CAS RN |
1378888-43-7 | |
| Record name | 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[3-Ethyl-4-(hydroxymethyl)phenyl]ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5R5W7HYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-dihydro-1H-cyclopenta[b]quinoxalin-5-ol](/img/structure/B568575.png)
![2-{[2-(Glycylamino)butanoyl]amino}butanoic acid](/img/structure/B568576.png)


![(2-Amino[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B568581.png)
![2-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B568586.png)
![2H-[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)
